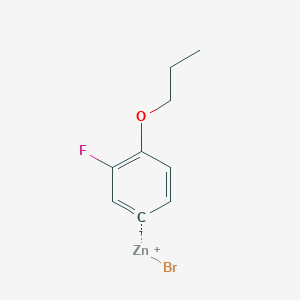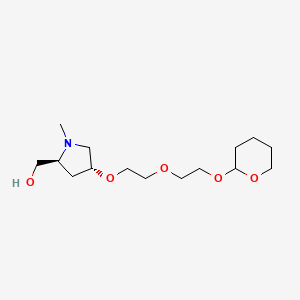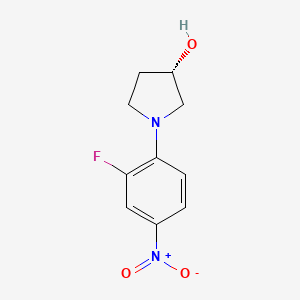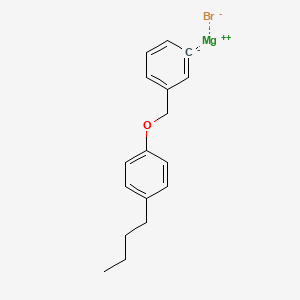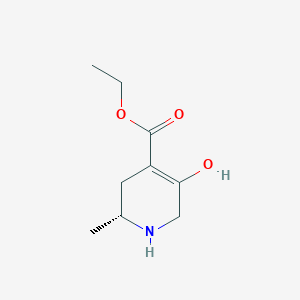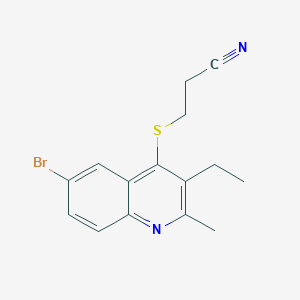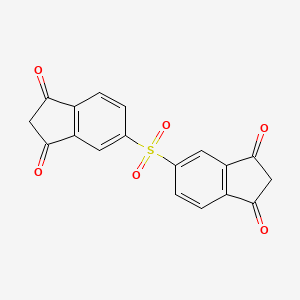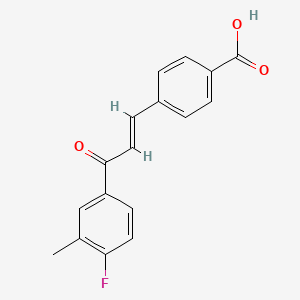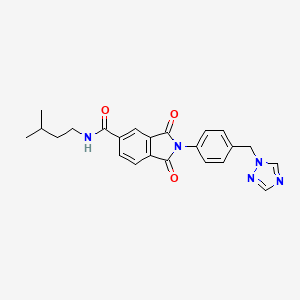
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the optimization of reaction conditions, the selection of suitable solvents, and the implementation of purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring and phenyl group can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the isoindoline structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and phenyl group, exhibiting similar biological activities.
2-(4-(1H-1,2,4-Triazol-1-yl)phenyl)quinazolin-4-yl derivatives: These derivatives also feature the triazole ring and are studied for their antimicrobial properties.
Uniqueness
2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide is unique due to its isoindoline structure, which distinguishes it from other triazole-containing compounds.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15(2)9-10-25-21(29)17-5-8-19-20(11-17)23(31)28(22(19)30)18-6-3-16(4-7-18)12-27-14-24-13-26-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,29) |
InChI Key |
FZXABAQPCMVGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


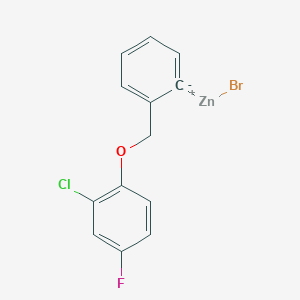
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
